Soyasapogenol B

Catalog No.
S563786
CAS No.
595-15-3
M.F
C30H50O3
M. Wt
458.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Soyasapogenol B

CAS Number

595-15-3

Product Name

Soyasapogenol B

IUPAC Name

(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

InChI

InChI=1S/C30H50O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h8,20-24,31-33H,9-18H2,1-7H3/t20-,21+,22+,23-,24+,26+,27-,28+,29+,30+/m0/s1

InChI Key

YOQAQNKGFOLRGT-UXXABWCISA-N

SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)O)C)C

Synonyms

soyasapogenol B

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)O)C)C

Isomeric SMILES

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5O)(C)C)C)C)C)(C)CO)O

Soyasapogenol B is a naturally occurring triterpenoid compound primarily found in soybeans (Glycine max) and other legumes. It belongs to the group of soyasaponins, which are glycosides known for their diverse biological activities. The chemical structure of soyasapogenol B is characterized by a pentacyclic triterpene framework, specifically the oleanane-type skeleton, with hydroxyl groups at specific positions that contribute to its biological properties.

Neuroprotective Potential

Studies suggest that SB may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease and dementia.

  • A study in mice demonstrated that SB, alongside genistein, effectively attenuated lipopolysaccharide-induced memory impairment by modulating specific pathways involved in brain function PubMed: .
  • Further research is needed to explore the mechanisms and potential therapeutic applications of SB in humans.

Potential for Functional Foods

SB's bioavailability and its presence in human plasma after consuming soy-based diets suggest its potential use in developing functional foods PubMed Central: .

  • Research on SB's absorption and metabolism is crucial for understanding its potential health effects and developing effective functional food formulations.

Investigating Soyasaponin Metabolism

SB plays a crucial role in understanding the metabolism of soyasaponins.

  • Studies in rats have shown that SB exhibits a high level of bioavailability and undergoes extensive metabolism in the liver PubMed Central: .
  • This research helps elucidate the fate of soyasaponins in the body and their potential bioactivity.

Exploration of the Rhizosphere Microbiome

SB might influence the composition of microbes in the rhizosphere, the zone around plant roots where specific microbial communities exist PubMed Central: .

  • Understanding the interactions between SB and the rhizosphere microbiome could contribute to developing strategies for sustainable agriculture and enhancing plant health.
, including:

  • Oxidation: It can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of different oxidized derivatives.
  • Reduction: Reducing agents like sodium borohydride can convert soyasapogenol B into alcohols or other reduced forms.
  • Substitution: Nucleophilic substitution reactions can occur under acidic or basic conditions, allowing for the introduction of various substituents onto the molecule.

Soyasapogenol B exhibits a range of biological activities:

  • Anti-cancer Properties: It has been shown to inhibit cell proliferation in various cancer cell lines, including hepatocellular carcinoma and colon cancer cells. Studies indicate that soyasapogenol B may induce apoptosis through caspase-mediated pathways and affect cell cycle dynamics by increasing sub-G1 apoptotic cells .
  • Anti-viral Effects: Research suggests that it possesses anti-viral properties, potentially inhibiting viral replication in certain contexts .
  • Bone Health: Soyasapogenol B influences osteoblast differentiation through MAPK signaling pathways, promoting bone formation .

The synthesis of soyasapogenol B involves enzymatic processes primarily derived from its precursor, sophoradiol. The key enzyme responsible for its biosynthesis is cytochrome P450 monooxygenase (CYP93E1), which hydroxylates the C-24 methyl group of sophoradiol to form soyasapogenol B . This biosynthetic pathway highlights the intricate enzymatic reactions that govern the production of this compound in plants.

Studies have shown that soyasapogenol B interacts with various cellular pathways. For instance, it modulates apoptotic signaling in cancer cells and influences osteoblast differentiation through MAPK pathways. Additionally, its interaction with specific proteins involved in cellular stress responses has been documented, indicating its potential role in autophagy and necroptosis .

Soyasapogenol B is part of a broader class of compounds known as soyasaponins. Key similar compounds include:

  • Soyasapogenol A: Exhibits similar anti-cancer properties but shows distinct differences in bioavailability and potency against certain cancer cell lines.
  • Soyasapogenol C: A derivative formed from soyasapogenol B through acid hydrolysis; it has different biological activities and structural characteristics.
  • Soyasaponin I: A glycosylated form that exhibits lower cytotoxicity compared to aglycones like soyasapogenol A and B.
CompoundStructure TypeBiological ActivityUnique Features
Soyasapogenol AAglyconeAnti-cancerHigher potency against certain cancers
Soyasapogenol CAglyconeVaries (less potent)Derived from hydrolysis of SoyB
Soyasaponin IGlycosideLower cytotoxicityMore soluble but less bioactive

The uniqueness of soyasapogenol B lies in its specific hydroxylation pattern and its potent biological effects compared to other related compounds. Its distinct structural characteristics contribute to its enhanced bioactivity and potential therapeutic applications.

Soyasapogenol B was first identified as the aglycone of Group B soyasaponins during mid-20th-century phytochemical studies on legumes. Its structure was elucidated through nuclear magnetic resonance (NMR) and mass spectrometry (MS), revealing a pentacyclic oleanane backbone with hydroxyl groups at C-3β, C-22β, and C-24 positions. Early extraction methods relied on acid hydrolysis of soy saponins, but modern approaches employ enzymatic cleavage and solid-phase extraction.

Taxonomic Classification and Nomenclature

Classified under the oleanane-type triterpenoids, soyasapogenol B (IUPAC: 4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-icosahydropicene-3,9-diol) is abundant in Glycine max (soybean), Medicago sativa (alfalfa), and Vicia sativa (common vetch). Its systematic name reflects its seven methyl groups and hydroxylated A-ring.

Historical Significance in Phytochemical Research

The compound’s discovery paralleled the broader study of triterpenoid saponins, which were historically used in traditional medicine for their anti-inflammatory and antimicrobial properties. Soyasapogenol B’s role in plant defense mechanisms, particularly against herbivores and pathogens, underscores its ecological importance.

Evolution of Analytical Approaches for Triterpenoid Saponins

Early isolation relied on thin-layer chromatography (TLC) and column chromatography. The advent of high-speed countercurrent chromatography (HSCCC) and preparative HPLC revolutionized purity levels, achieving >98% for soyasapogenol B. Modern techniques like RRLC-Q-TOF-MS enable precise quantification and structural analysis of complex saponin mixtures.

Molecular Composition and Formula (C30H50O3)

Soyasapogenol B is a pentacyclic triterpenoid with the molecular formula C30H50O3 and a molecular weight of 458.72 grams per mole [1] [4]. The compound is registered under the Chemical Abstracts Service number 595-15-3 and belongs to the oleanane-type triterpene family [1] [2]. The International Union of Pure and Applied Chemistry systematic name for this compound is (3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol [4] [5].

The molecular structure contains thirty carbon atoms, fifty hydrogen atoms, and three oxygen atoms, reflecting its classification as a triterpene derived from six isoprene units [2]. Soyasapogenol B exhibits high purity levels ranging from 95% to 98% when obtained through High Performance Liquid Chromatography purification methods [4] [21]. The compound appears as a white crystalline powder and requires storage under controlled conditions at temperatures between 2-8°C for short-term use or -20°C for long-term preservation [21] [25].

Table 1: Basic Chemical and Physical Properties of Soyasapogenol B

PropertyValue
Molecular FormulaC30H50O3
Molecular Weight (g/mol)458.72
Chemical Abstracts Service Number595-15-3
International Union of Pure and Applied Chemistry Name(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol
Simplified Molecular Input Line Entry SystemCC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)O)C)C
International Chemical Identifier KeyYOQAQNKGFOLRGT-UXXABWCISA-N
AppearanceWhite crystalline powder
Purity (High Performance Liquid Chromatography)≥95% to ≥98%
Storage Temperature2-8°C, -20°C for long-term storage
Storage ConditionsDry, protect from light, desiccate

Stereochemistry and Conformational Analysis

Oleanane Triterpene Backbone

Soyasapogenol B possesses the characteristic oleanane triterpene backbone structure, which consists of five fused six-membered rings arranged in a specific three-dimensional configuration [1] [9]. This pentacyclic framework derives from the cyclization of squalene and represents one of the major structural classes of triterpenes found in higher plants [9] [11]. The oleanane backbone provides the rigid structural foundation for the molecule, with rings designated as A, B, C, D, and E in standard nomenclature [30].

The triterpene skeleton exhibits a chair conformation for most rings, with rings D and E being cis-fused as typical for oleanane-type compounds [39]. The molecular architecture demonstrates ten defined stereocenters, all of which are correctly assigned in the soyasapogenol B structure [8]. The backbone maintains the characteristic trans-anti-trans-syn-trans ring junction stereochemistry found in oleanane triterpenes [30] [39].

Position and Configuration of Hydroxyl Groups (3β, 22β, 24)

Soyasapogenol B contains three hydroxyl groups positioned at specific locations on the triterpene backbone [1] [11]. The primary hydroxyl group at position C-3 adopts a β-configuration, meaning it is positioned in the equatorial orientation relative to the ring system [14] [28]. The Nuclear Magnetic Resonance spectroscopic data confirms this hydroxyl group resonates at δC 77.2 in the carbon-13 spectrum, characteristic of a secondary alcohol [15] [28].

The second hydroxyl group is located at position C-22 and also adopts a β-configuration [1] [11]. This secondary alcohol displays an axial orientation and shows a carbon-13 Nuclear Magnetic Resonance chemical shift at δC 81.5 [15]. The third hydroxyl functionality occurs at position C-24 as a primary alcohol group (hydroxymethyl), which resonates at δC 65.6 in the carbon-13 Nuclear Magnetic Resonance spectrum [15] [28].

Table 2: Stereochemical Configuration of Soyasapogenol B

PositionConfiguration/Description
C-33β-hydroxyl (equatorial orientation)
C-2222β-hydroxyl (axial orientation)
C-24Primary hydroxyl group (hydroxymethyl)
C-12/C-13 Double BondDouble bond between C-12 and C-13
Total Defined Stereocenters10 of 10 defined stereocenters
Ring SystemPentacyclic triterpene
Backbone TypeOleanane-type triterpene backbone

Double Bond Configuration Between C-12 and C-13

The oleanane backbone of soyasapogenol B contains a characteristic double bond located between carbon atoms C-12 and C-13 [1] [11]. This unsaturation is a defining feature that distinguishes soyasapogenol B from fully saturated triterpenes and contributes significantly to the compound's chemical reactivity and spectroscopic properties [13]. The double bond adopts the standard configuration found in oleanane-type triterpenes, with the C-12 carbon bearing a hydrogen substituent that appears as a multiplet at δH 5.28 in proton Nuclear Magnetic Resonance spectroscopy [14].

The carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the olefinic carbons at δC 122.7 for C-12 and δC 144.0 for C-13, with the latter representing a quaternary olefinic carbon [15]. This double bond configuration influences the overall molecular conformation and provides a site for potential chemical modifications under various reaction conditions [13].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for soyasapogenol B through both proton and carbon-13 techniques [14] [15]. The proton Nuclear Magnetic Resonance spectrum, typically recorded in deuterated chloroform, displays characteristic signals that confirm the triterpene structure [14]. The olefinic proton H-12 appears as a multiplet at δH 5.28 with a coupling constant of 3.7 Hz, while the hydroxyl-bearing proton H-22α resonates as a doublet at δH 4.24 with J = 11.2 Hz [14].

The hydroxymethyl group at C-24 produces two distinct signals: H-24a appears as an overlapped signal at δH 3.48, while H-24b resonates as a triplet at δH 3.39 with J = 11.0 Hz [14]. Seven methyl groups characteristic of triterpenes appear as singlets in the range δH 0.91-1.29, representing the angular and geminal methyl substituents [14] [30].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals thirty distinct carbon signals corresponding to the molecular formula [15]. The hydroxylated carbons show characteristic chemical shifts: C-3 at δC 77.2, C-22 at δC 81.5, and C-24 at δC 65.6 [15]. The double bond carbons appear at δC 122.7 (C-12) and δC 144.0 (C-13), with the latter representing a quaternary carbon as confirmed by Distortionless Enhancement by Polarization Transfer experiments [15] [28].

Table 3: 1H Nuclear Magnetic Resonance Spectral Data of Soyasapogenol B

PositionChemical Shift (δ ppm)Multiplicity
H-125.28 (1H, m, J = 3.7 Hz)Multiplet
H-22α4.24 (1H, d, J = 11.2 Hz)Doublet
H-3α3.50 (1H, overlap)Overlapped
H-24a3.48 (1H, overlap)Overlapped
H-24b3.39 (1H, t, J = 11.0 Hz)Triplet
H-18β2.79 (1H, d, J = 7.5 Hz)Doublet
7 × CH3 groups0.91-1.29 (each 3H, s)Singlets

Table 4: 13C Nuclear Magnetic Resonance Spectral Data of Soyasapogenol B

Carbon PositionChemical Shift (δ ppm)Carbon Type
C-377.2 (secondary alcohol)CH (secondary alcohol)
C-12122.7 (olefinic)CH (olefinic)
C-13144.0 (olefinic quaternary)C (quaternary olefinic)
C-2281.5 (secondary alcohol)CH (secondary alcohol)
C-2465.6 (primary alcohol)CH2 (primary alcohol)
Quaternary carbonsVarious (C-4, C-10, C-14, C-17)Quaternary carbons
Methyl carbonsMultiple signals 15-33 ppm rangeMethyl carbons

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of soyasapogenol B employs electrospray ionization techniques in positive ion mode to generate characteristic fragmentation patterns [16] [18]. The molecular ion appears as a protonated species [M + H]+ at m/z 459.2299, corresponding to the exact molecular weight of the compound [18]. Additionally, sodium adduct ions [M + Na]+ are observed at m/z 481, providing confirmation of the molecular weight through alternative ionization pathways [28].

The fragmentation pattern reveals several diagnostic ions that aid in structural identification [16]. The base peak typically appears at m/z 423.3, representing the loss of two water molecules from the molecular ion [16]. A significant fragment at m/z 441.3 corresponds to the dehydrated aglycone [M - H2O + H]+, indicating the ready loss of hydroxyl groups under mass spectrometric conditions [16] [18].

Additional characteristic fragments include ions at m/z 401.2284 and m/z 283.2627, which result from further ring fragmentation and rearrangement processes [18]. These fragmentation patterns provide a unique fingerprint for soyasapogenol B identification and enable its differentiation from other triterpene compounds [16] [31].

Table 5: Mass Spectrometry Fragmentation Pattern of Soyasapogenol B

Ion TypeMass-to-charge ratio (m/z)Fragment Description
Molecular ion [M + H]+459.2299Protonated molecular ion
Sodium adduct [M + Na]+481Sodium clustered ion
Base peak fragment423.3Soyasapogenol B minus two water molecules
Characteristic fragment 1441.3Loss of water from molecular ion
Characteristic fragment 2401.2284Secondary fragmentation
Characteristic fragment 3283.2627Ring fragmentation
Dehydrated aglycone441 [M - H2O + H]+Dehydrated molecular ion

Infrared and Ultraviolet-Visible Properties

Infrared spectroscopy of soyasapogenol B reveals characteristic absorption bands that correspond to specific functional groups within the molecule [32] [33]. The broad absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of hydroxyl groups, with the breadth of the absorption suggesting extensive hydrogen bonding [32]. The stretching vibrations of the hydroxyl groups provide fingerprint information for the three alcohol functionalities present in the structure [33].

The triterpene backbone exhibits characteristic carbon-hydrogen stretching vibrations in the region of 2800-3000 cm⁻¹, corresponding to both methyl and methylene groups [32] [33]. The double bond between C-12 and C-13 produces a weak absorption band around 1650 cm⁻¹, typical of alkene stretching vibrations [32]. Additional fingerprint region absorptions between 800-1500 cm⁻¹ provide detailed structural information about the specific ring conformations and substituent orientations [33].

Ultraviolet-visible spectroscopy shows minimal absorption in the ultraviolet region due to the lack of extended conjugation or aromatic systems in the soyasapogenol B structure [17] [34]. The isolated double bond between C-12 and C-13 produces only weak absorption around 200-220 nanometers, which is characteristic of simple alkene chromophores [34]. This limited ultraviolet absorption is typical for saturated triterpene compounds and distinguishes soyasapogenol B from more highly conjugated natural products [17].

Physicochemical Properties

Solubility Parameters and Partition Coefficients

Soyasapogenol B demonstrates variable solubility characteristics depending on the solvent system employed [19] [22]. The compound shows excellent solubility in dimethyl sulfoxide at concentrations up to 50 mg/mL (109.00 mM), though ultrasonic treatment is required to achieve complete dissolution [22] [25]. Good solubility is also observed in chloroform, methanol, ethyl acetate, acetone, and dichloromethane, reflecting the amphiphilic nature of the molecule [24] [25].

Water solubility is practically negligible, which is typical for triterpene compounds due to their predominantly hydrophobic character [22] [25]. This poor aqueous solubility influences the compound's bioavailability and necessitates the use of organic solvents or solubilizing agents for experimental studies [19]. The partition coefficient characteristics suggest a preference for organic phases over aqueous media, consistent with the lipophilic nature of the triterpene backbone [19].

Table 6: Solubility Parameters and Physicochemical Properties

Solvent/ParameterSolubility/ValueNotes
Dimethyl sulfoxide50 mg/mL (109.00 mM)Requires ultrasonic treatment
ChloroformSolubleGood solubility
MethanolSolubleGood solubility
Ethyl acetateSolubleGood solubility
AcetoneSolubleGood solubility
DichloromethaneSolubleGood solubility
Water solubilityPractically insolubleTypical for triterpenes
Storage stabilityStable for 24 months at 2-8°CLight-sensitive

Thermal Stability and Degradation Pathways

The thermal stability of soyasapogenol B has been investigated through thermogravimetric analysis and related techniques [20] [26]. The compound exhibits relatively good thermal stability up to approximately 200°C, beyond which degradation processes begin to occur [20]. The initial decomposition typically involves the loss of hydroxyl groups as water molecules, followed by more extensive ring fragmentation at higher temperatures [26].

Under acidic hydrolysis conditions, soyasapogenol B undergoes specific degradation pathways that have been characterized through detailed mechanistic studies [13]. The formation of artifact compounds occurs through stable tertiary carbocation intermediates, particularly involving the migration of the double bond from the 12:13 position to alternative locations such as 13:18 or 18:19 [13]. These rearrangement processes are driven by the thermodynamic preference for more stable carbocation intermediates and result in the formation of isomeric products with altered ring configurations [13].

The thermal degradation activation energy has been estimated through kinetic analysis, providing insights into the stability of the compound under various storage and processing conditions [20]. These studies indicate that soyasapogenol B maintains structural integrity under normal storage conditions but requires careful temperature control during purification and analytical procedures [26].

Crystal Structure and Molecular Packing

The crystalline structure of soyasapogenol B and related oleanane triterpenes has been studied using X-ray crystallography techniques [37] [39]. The crystal packing reveals how individual molecules arrange in the solid state through intermolecular interactions, primarily involving hydrogen bonding between hydroxyl groups of adjacent molecules [37] [41]. The triterpene backbone adopts a chair conformation for most rings, with the overall molecular shape resembling a rigid, elongated structure [39].

Intermolecular hydrogen bonding plays a crucial role in determining the crystal packing arrangement [37] [41]. The three hydroxyl groups in soyasapogenol B participate in hydrogen bond networks that stabilize the crystal lattice and influence the physical properties of the solid material [37]. The crystal structure shows that molecules pack in a manner that maximizes hydrogen bonding interactions while minimizing steric clashes between the bulky triterpene backbones [41].

Physical Description

Solid

XLogP3

7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

458.37599545 g/mol

Monoisotopic Mass

458.37599545 g/mol

Heavy Atom Count

33

Melting Point

258 - 259 °C

UNII

1EZ10D7E2F

Other CAS

6118-01-0

Wikipedia

Soyasapogenol b

Dates

Modify: 2023-08-15

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